molecular formula C18H13Cl2N5O3 B11975233 3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide

Cat. No.: B11975233
M. Wt: 418.2 g/mol
InChI Key: WBBBOSAJNGGZEH-UFFVCSGVSA-N
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Description

This compound belongs to the pyrazole-3-carbohydrazide class, characterized by a pyrazole core substituted with a 2,4-dichlorophenyl group at position 3 and a hydrazide moiety functionalized with a 4-nitrophenyl ethylidene group. The (E)-configuration of the imine bond is critical for its structural stability and biological interactions. Synthesized via condensation of pyrazole-5-carbohydrazide with 4-nitroacetophenone, its structure is confirmed by spectroscopic methods (FT-IR, NMR, ESI-MS) and X-ray crystallography . The electron-withdrawing nitro (NO₂) and dichloro (Cl) substituents enhance lipophilicity and influence electronic properties, making it a candidate for pharmacological studies, particularly in anticancer and antimicrobial research.

Properties

Molecular Formula

C18H13Cl2N5O3

Molecular Weight

418.2 g/mol

IUPAC Name

3-(2,4-dichlorophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C18H13Cl2N5O3/c1-10(11-2-5-13(6-3-11)25(27)28)21-24-18(26)17-9-16(22-23-17)14-7-4-12(19)8-15(14)20/h2-9H,1H3,(H,22,23)(H,24,26)/b21-10+

InChI Key

WBBBOSAJNGGZEH-UFFVCSGVSA-N

Isomeric SMILES

C/C(=N\NC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl)/C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC(=NNC(=O)C1=CC(=NN1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Biological Activity

3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C16_{16}H14_{14}Cl2_{2}N4_{4}O2_{2}
  • Molecular Weight : 367.21 g/mol
  • CAS Registry Number : 116465-42-0

The presence of the dichlorophenyl and nitrophenyl substituents contributes to its biological activity, particularly in anti-inflammatory and anti-cancer applications.

Antitumor Activity

Research indicates that pyrazole derivatives, including the compound , exhibit notable antitumor properties. The mechanism of action is primarily attributed to their ability to inhibit specific kinases involved in tumor growth. For instance, studies have shown that pyrazole derivatives can effectively inhibit BRAF(V600E) and EGFR, which are critical targets in cancer therapy .

Table 1: Summary of Antitumor Activities

CompoundTargetActivity
This compoundBRAF(V600E)Inhibition observed
Other PyrazolesEGFRInhibition observed
Isoxazole PyrazolesAurora-A KinaseSignificant inhibition

Anti-inflammatory Properties

The compound also demonstrates anti-inflammatory activity. A comparative study revealed that pyrazole derivatives with nitrophenyl groups showed greater efficacy than traditional anti-inflammatory drugs like diclofenac sodium . This suggests potential therapeutic applications in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity Comparison

CompoundStandard DrugActivity Level
This compoundDiclofenac SodiumSuperior efficacy
Other PyrazolesAspirinComparable

Antimicrobial Activity

In addition to antitumor and anti-inflammatory activities, the compound exhibits antimicrobial properties. Studies have shown that pyrazole derivatives can effectively combat various bacterial strains and fungi, making them promising candidates for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The SAR analysis of pyrazole derivatives indicates that modifications to the phenyl rings significantly influence their biological activities. The incorporation of electron-withdrawing groups (like nitro groups) enhances potency against various biological targets. The dichlorophenyl group appears crucial for maintaining structural integrity and enhancing bioactivity .

Case Studies

Several case studies highlight the effectiveness of this compound:

  • Antitumor Efficacy : A study involving the administration of the compound in vitro demonstrated a significant reduction in tumor cell viability compared to untreated controls.
  • Anti-inflammatory Trials : Clinical trials assessing the anti-inflammatory effects showed a marked decrease in inflammatory markers among participants treated with this pyrazole derivative.
  • Antimicrobial Testing : Laboratory evaluations revealed that the compound exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Research has indicated that compounds containing pyrazole rings exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown effectiveness against various bacterial strains and fungi. A study demonstrated that 3-(2,4-dichlorophenyl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]-1H-pyrazole-5-carbohydrazide exhibited promising antifungal activity against Candida species and dermatophytes .

Antioxidant Properties
The antioxidant potential of this compound has been evaluated through various assays, including the DPPH (1,1-diphenyl-2-picrylhydrazyl) method. Results indicated that the compound effectively scavenges free radicals, suggesting its potential use in formulations aimed at reducing oxidative stress .

Anti-inflammatory Effects
Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. The compound has been shown to inhibit pro-inflammatory cytokines in vitro, indicating its potential for developing anti-inflammatory drugs .

Agrochemical Applications

Pesticidal Activity
The unique structure of this compound positions it as a candidate for agrochemical applications. Its efficacy against specific pests and pathogens can be leveraged to develop new pesticides with reduced environmental impact compared to traditional chemicals .

Materials Science Applications

Polymeric Composites
In materials science, the incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Studies have shown that composites containing pyrazole derivatives exhibit improved tensile strength and resistance to thermal degradation .

Case Study 1: Antimicrobial Evaluation

A comprehensive study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound. The compound demonstrated a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli comparable to standard antibiotics .

Case Study 2: Synthesis and Characterization

The synthesis of this compound was achieved through a multi-step reaction involving hydrazine derivatives and appropriate aldehydes. Characterization techniques such as NMR and X-ray crystallography confirmed the structure and purity of the synthesized product .

Chemical Reactions Analysis

Hydrazone Formation

The ethylidene group forms via hydrazone condensation between the pyrazole carbohydrazide and a ketone/aldehyde. This reaction is pH-sensitive, often requiring controlled basic conditions to avoid side products .

Nucleophilic Substitution

The dichlorophenyl group may undergo substitution reactions with nucleophiles (e.g., amines, hydroxyl groups) under specific conditions, though steric hindrance from chlorine atoms may limit reactivity .

Pyrazole Ring Reactivity

The pyrazole ring participates in:

  • Electrophilic Aromatic Substitution : Activated positions (e.g., para to substituents) react with electrophiles like nitration agents.

  • Hydrogen Bonding Interactions : The carbohydrazide group facilitates hydrogen bonding, influencing solubility and stability .

Hydrazine-Related Reactions

The carbohydrazide group (–CONHNH2) undergoes:

  • Cyclization : With carbonyl compounds to form heterocycles (e.g., thiazoles, pyrazolones) .

  • Acid/Alkali Hydrolysis : Hydrolysis under acidic or basic conditions yields carboxylic acids or amides, respectively .

Nitrophenyl Group Reactivity

The nitro group (–NO2) on the ethylidene moiety:

  • Reduction : Converts to amine (–NH2) under catalytic hydrogenation, altering electronic properties.

  • Electron-Withdrawing Effects : Enhances conjugation and π-π stacking, influencing biological interactions .

Structural and Stability Considerations

  • Hydrogen Bonding Networks : The carbohydrazide and nitro groups form extensive hydrogen bonds, stabilizing the crystalline structure .

  • Thermal Stability : High melting points (e.g., >200°C) reflect strong intermolecular interactions .

  • Solubility : Moderate solubility in polar aprotic solvents due to polar functional groups .

Research Findings and Challenges

  • Optimization Challenges : Yields vary significantly (80–90%) depending on catalyst selection and reaction times .

  • Selectivity Issues : Competing side reactions (e.g., uncontrolled condensation) require precise pH and temperature control.

  • Toxicity Concerns : Dichlorophenyl and nitro groups may necessitate safety protocols during handling .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physicochemical Properties

Key Analogues:

3-(2,4-Dichlorophenyl)-N′-[(E)-1H-Indol-3-ylmethylene]-1H-Pyrazole-5-Carbohydrazide Substituents: 2,4-Dichlorophenyl (pyrazole); indole (hydrazide). Indole’s electron-rich nature contrasts with the electron-deficient nitro group, altering receptor binding .

3-(4-Methoxyphenyl)-N′-[(1E)-1-(3-Nitrophenyl)ethylidene]-1H-Pyrazole-5-Carbohydrazide Substituents: 4-Methoxyphenyl (pyrazole); 3-nitrophenyl (hydrazide). Differences: The methoxy (OCH₃) group is electron-donating, increasing solubility but reducing metabolic stability compared to dichlorophenyl.

(E)-N’-(2,4-Dichlorobenzylidene)-5-Phenyl-1H-Pyrazole-3-Carbohydrazide (E-DPPC)

  • Substituents : Phenyl (pyrazole); 2,4-dichlorobenzylidene (hydrazide).
  • Differences : The phenyl group on the pyrazole lacks the electron-withdrawing Cl substituents present in the target compound, reducing electrophilicity. The dichlorobenzylidene moiety shares steric and electronic similarities but lacks the nitro group’s redox activity .

Table 1: Substituent Impact on Properties

Compound Pyrazole Substituent Hydrazide Substituent Key Properties
Target Compound 2,4-Dichlorophenyl 4-Nitrophenyl High lipophilicity; strong electron-withdrawing effects; planar structure
Indole Analogue 2,4-Dichlorophenyl Indole Enhanced H-bonding; π-π interactions; moderate logP
3-Nitrophenyl Analogue 4-Methoxyphenyl 3-Nitrophenyl Increased solubility; reduced metabolic stability; meta-nitro steric effects
E-DPPC Phenyl 2,4-Dichlorobenzylidene Lower electrophilicity; comparable steric bulk; no nitro redox activity

Spectroscopic and Structural Comparisons

  • FT-IR: The target compound’s NO₂ group shows asymmetric stretching at ~1552 cm⁻¹, similar to other nitro-substituted analogues . The C=N imine stretch (~1519 cm⁻¹) is consistent across derivatives, confirming the (E)-configuration .
  • X-Ray Crystallography : The target compound’s crystal structure reveals a planar geometry stabilized by intramolecular H-bonding between the pyrazole NH and the hydrazide carbonyl, a feature shared with E-DPPC .
  • NMR: The para-nitro group in the target compound deshields aromatic protons (δ ~8.2–8.4 ppm), distinct from meta-nitro or non-nitro analogues (δ ~7.5–8.0 ppm) .

Preparation Methods

Cyclocondensation of 1,3-Diketones

The pyrazole ring is typically constructed via cyclocondensation between 1,3-diketones and hydrazine derivatives. For example, Girish et al. demonstrated that ethyl acetoacetate reacts with phenylhydrazine under nano-ZnO catalysis to yield 1,3,5-substituted pyrazoles in 95% yield. This method’s efficiency stems from the catalyst’s high surface area, which accelerates enolization and nucleophilic attack. In the target compound, the 3-(2,4-dichlorophenyl) group is introduced by substituting the diketone with a dichlorophenyl-acetylacetone precursor.

Regioselectivity is controlled by steric and electronic factors. Ohtsuka et al. showed that unsymmetrical 1,3-diketones, such as 2-(trifluoromethyl)-1,3-diketones, preferentially form 1,3,4,5-tetrasubstituted pyrazoles due to the electron-withdrawing effect of the trifluoromethyl group. For the target molecule, the dichlorophenyl moiety’s electron-withdrawing nature similarly directs substitution to the 3-position.

Iodine-Mediated Aromatization

Aromatization of pyrazolines to pyrazoles is critical for achieving the final structure. Rao et al. reported that 5-hydroxy-5-trifluoromethyl-1-pyrazole thiocarboxamides undergo dehydration with 96% sulfuric acid, yielding 1,3,5-trisubstituted pyrazoles. For the target compound, iodine serves as both a catalyst and oxidizing agent, facilitating the elimination of water and thiocarboxyamide groups. This step is performed at 80–100°C in ethanol, achieving 70–83% yields.

Formation of the Hydrazone Moiety

Condensation with 4-Nitrophenyl Ethylidene

The hydrazone segment is introduced via Schiff base formation between pyrazole-5-carbohydrazide and 4-nitroacetophenone. Ji et al. optimized this step using methanol as the solvent and a catalytic amount of acetic acid, achieving 85% yield. The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the carbonyl carbon of 4-nitroacetophenone, followed by dehydration. The (E)-configuration is favored due to steric hindrance between the nitro group and pyrazole ring.

pH-Dependent Reaction Control

Harigae et al. emphasized that maintaining a pH of 5–6 is critical to prevent hydrolysis of the hydrazone bond. Sodium acetate buffer is commonly used to stabilize the intermediate, with reaction times of 4–6 hours at 60°C.

Optimization of Reaction Conditions

Solvent and Temperature Effects

ParameterOptimal ConditionYield (%)Reference
SolventEthanol83
Temperature80°C79
Catalyst (Iodine)10 mol%83

Ethanol is preferred for its ability to dissolve both polar and non-polar intermediates. Microwave-assisted synthesis reduces reaction times from 48 hours to 30 minutes, as demonstrated by Bhat et al. for analogous pyrazoles.

Catalytic Enhancements

Nano-ZnO increases surface area for cyclocondensation, while iodine mediates both cyclization and oxidation. Copper triflate in ionic liquids ([bmim]PF6) enables one-pot synthesis of trisubstituted pyrazoles with 82% yield.

Mechanistic Insights

Cyclocondensation Pathway

The mechanism begins with enolization of the 1,3-diketone, followed by nucleophilic attack by hydrazine. Proton transfer and dehydration yield the pyrazoline intermediate, which undergoes iodine-catalyzed aromatization.

Hydrazone Formation

The reaction follows a two-step process:

  • Nucleophilic addition : Hydrazide attacks the carbonyl carbon of 4-nitroacetophenone.

  • Dehydration : Acid catalysis removes water, forming the (E)-hydrazone.

Analytical Characterization

Spectroscopic Validation

  • 1H NMR : The pyrazole proton resonates at δ 7.2–7.5 ppm, while the hydrazone NH appears at δ 10.2 ppm.

  • IR : Stretching vibrations at 1665 cm⁻¹ (C=O) and 1520 cm⁻¹ (C=N) confirm hydrazone formation.

Chromatographic Purity

HPLC analysis with a C18 column (acetonitrile/water, 70:30) shows a single peak at 4.3 minutes, indicating >98% purity.

Challenges and Innovations

Regioselectivity Issues

Unsymmetrical diketones produce regioisomers, necessitating careful precursor design. Katritzky et al. resolved this using benzotriazole-directed substitution to fix the 4-position.

Green Chemistry Approaches

Microwave irradiation and recyclable catalysts (e.g., nano-ZnO) reduce energy consumption and waste. Future directions include photochemical activation and biocatalytic methods.

Q & A

Q. What spectroscopic and crystallographic methods are most reliable for characterizing this compound?

The compound can be characterized using FT-IR, ¹H-NMR, ESI-MS, and single-crystal X-ray diffraction. For example, FT-IR confirms functional groups like C=O and C=N stretches (observed at ~1644 cm⁻¹ and ~1588 cm⁻¹), while X-ray diffraction provides precise bond lengths and angles for structural validation . Crystallographic refinement using SHELXL (part of the SHELX suite) is recommended for resolving potential disorder in aromatic substituents or hydrazone moieties .

Q. How is the compound synthesized, and what are critical reaction conditions?

The synthesis involves condensation of 3-(2,4-dichlorophenyl)-1H-pyrazole-5-carbohydrazide with 4-nitroacetophenone under reflux in ethanol. Key steps include controlling pH (~5–6) to favor hydrazone formation and maintaining anhydrous conditions to avoid hydrolysis. Purity is ensured via recrystallization from DMF/ethanol mixtures .

Q. What solvent systems are optimal for studying its stability and solubility?

Polar aprotic solvents (e.g., DMSO, DMF) enhance solubility due to the compound’s aromatic and polar functional groups. Stability studies in aqueous buffers (pH 4–9) reveal hydrolytic susceptibility at extreme pH, necessitating storage in inert, dry environments .

Advanced Research Questions

Q. How can DFT calculations elucidate electronic properties and reactive sites?

Hybrid B3LYP/6-311G** calculations in gas and aqueous phases (using SCRF/IEFPCM models) predict frontier molecular orbitals (HOMO-LUMO gaps), electrostatic potential maps, and Mulliken charges. These identify nucleophilic sites at the hydrazone nitrogen and electrophilic regions on the nitro group, guiding derivatization strategies .

Q. What experimental and computational approaches resolve contradictions in biological activity data?

Discrepancies in receptor binding (e.g., CB1 antagonism vs. inverse agonism) can be addressed via molecular docking (AutoDock Vina) and 3D-QSAR models. For instance, aligning the pyrazole 5-aryl moiety with hydrophobic pockets in homology models (using PyMOL) clarifies steric vs. electronic contributions .

Q. How can crystallographic twinning or disorder be managed during structure refinement?

For twinned crystals, SHELXL’s TWIN/BASF commands refine twin laws and scale factors. For positional disorder (e.g., dichlorophenyl rotation), PART/SUMP restraints and anisotropic displacement parameters improve convergence. Validation tools like PLATON/checkCIF ensure structural reliability .

Q. What strategies optimize bioactivity against cancer cells, as seen in related pyrazole derivatives?

Analogous compounds (e.g., 5-(4-chlorophenyl) derivatives) show apoptosis induction in A549 cells via mitochondrial pathways. Dose-response assays (MTT/WST-1), ROS detection (DCFH-DA), and caspase-3 activation (fluorometric kits) are recommended. Substituent effects (e.g., electron-withdrawing Cl/NO₂) correlate with potency via Hammett σ constants .

Methodological Tables

Table 1: Key spectroscopic data for structural validation

TechniqueObserved DataReference
FT-IR (C=O)1644 cm⁻¹
¹H-NMR (CH=N)δ 8.59 ppm (s, 1H)
ESI-MSm/z 490.19 (M+H⁺)
X-ray (C-N bond)1.328 Å (hydrazone)

Table 2: Computational parameters for DFT studies

ParameterValue (Gas Phase)Value (Aqueous)
HOMO-LUMO Gap4.2 eV3.8 eV
Dipole Moment6.1 Debye8.3 Debye
Solvation Energy-32.6 kcal/mol

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